N-(4-Aminophenyl)aminosulfonamide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

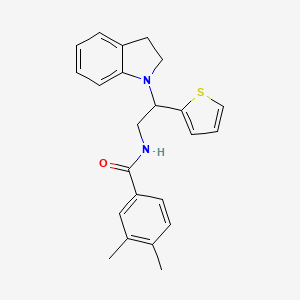

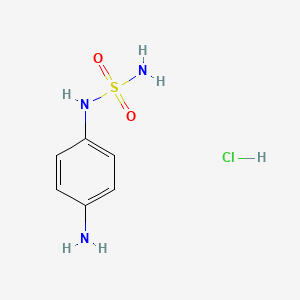

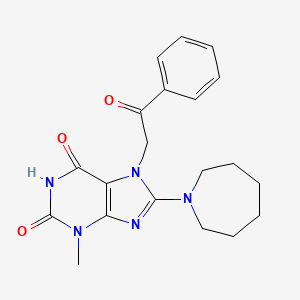

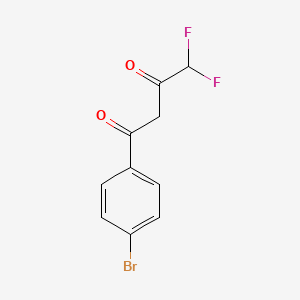

“N-(4-Aminophenyl)aminosulfonamide Hydrochloride” is a chemical compound with the CAS Number: 2260937-07-1 . It has a molecular weight of 223.68 . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for “N-(4-Aminophenyl)aminosulfonamide Hydrochloride” is 1S/C6H9N3O2S.ClH/c7-5-1-3-6 (4-2-5)9-12 (8,10)11;/h1-4,9H,7H2, (H2,8,10,11);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

“N-(4-Aminophenyl)aminosulfonamide Hydrochloride” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications

Drug Metabolism

A study on biocatalysis to drug metabolism highlighted the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach facilitated the production of metabolites in sufficient quantities for structural characterization, offering insights into the metabolic pathways of drugs containing sulfonamide groups (Zmijewski et al., 2006).

Cancer Research

Research on carbonic anhydrase inhibitors revealed that biphenylsulfonamides, including compounds with a free amino group similar to N-(4-Aminophenyl)aminosulfonamide, exhibit cytotoxic activity against various cancer cell lines. These compounds were found to inhibit tumor-associated isozymes IX, showcasing potential for therapeutic applications in treating human colon, lung, and breast cancers (Morsy et al., 2009).

Antimicrobial Activity

A study on the synthesis and antibacterial properties of 4-aminophenylsulfonamide immobilized on a polymeric carrier demonstrated pronounced antibacterial effects against E. coli K-12. This work underscores the potential of sulfonamide-based materials in developing new antimicrobial agents with specific enzymatic catalysis properties for hydrolysis (Toropin et al., 2017).

Material Science

In material science, novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes demonstrated improved water flux and dye rejection capabilities, highlighting the role of sulfonated compounds in enhancing membrane-based water treatment technologies (Liu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-amino-4-(sulfamoylamino)benzene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-5-1-3-6(4-2-5)9-12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKSKCLDBUJHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)aminosulfonamide Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)